A Technical Guide to 1,6-Naphthyridin-2-amine (CAS: 17965-81-0): A Privileged Scaffold in Medicinal Chemistry
A Technical Guide to 1,6-Naphthyridin-2-amine (CAS: 17965-81-0): A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Naphthyridin-2-amine, with the CAS number 17965-81-0, is a heterocyclic aromatic compound that has garnered significant attention in the field of medicinal chemistry. While the intrinsic biological activity of 1,6-naphthyridin-2-amine itself is not extensively documented, its true value lies in its role as a versatile and privileged scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and, most importantly, the extensive applications of the 1,6-naphthyridine core in the development of potent kinase inhibitors and other therapeutic agents. The derivatives of this scaffold have shown promise in targeting a range of diseases, including cancer and inflammatory conditions.
Physicochemical Properties
A clear understanding of the physicochemical properties of 1,6-Naphthyridin-2-amine is fundamental for its application in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 17965-81-0 | [1] |
| Molecular Formula | C₈H₇N₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| IUPAC Name | 1,6-naphthyridin-2-amine | [1] |
| SMILES | C1=CC(=NC2=C1C=NC=C2)N | [1] |
| InChI | InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | [2] |
| Appearance | White solid | [3] |
| Melting Point | <40 ºC (for the parent 1,6-naphthyridine) | [3] |
Synthesis of the 1,6-Naphthyridine Core
The synthesis of the 1,6-naphthyridine scaffold can be achieved through various chemical strategies. One documented method involves a microwave-assisted synthesis using malononitrile as a starting material. This technique is noted for its efficiency and operation at low temperatures. The process leads to a 1,6-naphthyridinone intermediate, which can then be converted to the desired 1,6-naphthyridin-2-amine through chemical reactions such as hydrogenation or nitration followed by reduction.
Another established method for constructing the 1,6-naphthyridine ring system is the Skraup reaction, which involves the reaction of an aminopyridine with a glycerol derivative in the presence of sulfuric acid and an oxidizing agent.[3] Refinements to this reaction have enabled the synthesis of 1,6-naphthyridine in modest yields.[3]
A general synthetic workflow for the creation of substituted 1,6-naphthyridin-2(1H)-ones often starts from a pre-formed pyridine ring.[4]
Caption: General synthetic workflow for 1,6-naphthyridin-2(1H)-ones.
Application as a Privileged Scaffold in Drug Discovery
The 1,6-naphthyridine nucleus is a prominent "privileged structure" in medicinal chemistry.[4] This is due to its ability to serve as a versatile framework for the development of ligands for multiple biological targets. The true therapeutic potential is realized in its derivatives, particularly the 1,6-naphthyridin-2(1H)-ones, which have been extensively investigated as potent inhibitors of various protein kinases.
Kinase Inhibition
The 1,6-naphthyridine scaffold has been successfully utilized to develop inhibitors for several important kinase targets implicated in cancer and other diseases.
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FGFR4 Inhibitors: Derivatives of 1,6-naphthyridin-2-one have been designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma and colorectal cancer.[5][6][7] The representative compound 19g from one study demonstrated excellent kinase selectivity and significant cytotoxic effects against colorectal cancer cell lines, leading to tumor inhibition in a xenograft mouse model.[5] Another compound, A34 , showed potent FGFR4 inhibitory activity and anti-proliferative effects in FGFR4-dependent hepatocellular carcinoma cell lines.[6][7]
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Hsp90 Inhibitors: Novel analogs of the antibiotic novobiocin, based on the 1,6-naphthyridin-2(1H)-one scaffold, have been developed as inhibitors of Heat Shock Protein 90 (Hsp90).[8] Hsp90 is a molecular chaperone that is overexpressed in many cancers, making it a valuable therapeutic target.[8] The synthesized compounds were evaluated against breast cancer cell lines and shown to induce the degradation of Hsp90 client proteins.[8]
The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathway.
Caption: Inhibition of the FGFR4 signaling pathway by 1,6-naphthyridine derivatives.
Biological Activity of 1,6-Naphthyridine Derivatives
The following table summarizes the biological activities of various derivatives of the 1,6-naphthyridine scaffold. It is important to note that these activities are attributed to the modified structures and not to the parent 1,6-naphthyridin-2-amine.
| Derivative Class | Target | Biological Activity | Indication | Reference |
| 1,6-Naphthyridin-2-one | FGFR4 | Potent and selective inhibition | Hepatocellular Carcinoma, Colorectal Cancer | [5][6][7] |
| 1,6-Naphthyridin-2(1H)-one | Hsp90 | Inhibition, degradation of client proteins | Breast Cancer | [8] |
| Benzo[b][4]naphthyridines | MAO-B | Inhibition | Alzheimer's Disease | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of new chemical entities. Below is a representative protocol for the synthesis of a substituted 1,6-naphthyridine derivative, adapted from the literature.
General Procedure for the Synthesis of 7-Amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitriles[11]
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A mixture of an appropriate enaminone (0.01 mol) and 3-amino-2-cyanopent-2-enedinitrile (1.32 g, 0.01 mol) in glacial acetic acid (25 mL) containing ammonium acetate (1 g) is heated under reflux for 2 hours.
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The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.
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Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water.
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The resulting solid precipitate is collected by filtration.
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The crude product is recrystallized from glacial acetic acid to yield the purified 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile derivative.
Conclusion
1,6-Naphthyridin-2-amine (CAS 17965-81-0) is a cornerstone scaffold in modern medicinal chemistry. While it may not possess significant intrinsic biological activity, its derivatives, particularly the 1,6-naphthyridin-2(1H)-ones, have emerged as a highly valuable class of compounds with potent and selective inhibitory activities against a range of therapeutically relevant protein kinases. The chemical tractability of the 1,6-naphthyridine core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel drug candidates for the treatment of cancer and other diseases. The continued exploration of this privileged scaffold is expected to yield new and improved therapeutic agents in the future.
References
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- 2. PubChemLite - 1,6-naphthyridin-2-amine (C8H7N3) [pubchemlite.lcsb.uni.lu]
- 3. acs.org [acs.org]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
